molecular formula C9H15N5O2 B067450 Ethyl 2-(5-tetrahydro-1H-pyrrol-1-YL-2H-1,2,3,4-tetraazol-2-YL)acetate CAS No. 175205-06-8

Ethyl 2-(5-tetrahydro-1H-pyrrol-1-YL-2H-1,2,3,4-tetraazol-2-YL)acetate

Cat. No.: B067450
CAS No.: 175205-06-8
M. Wt: 225.25 g/mol
InChI Key: IHVDKCOQMAJMMZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate is a synthetic organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate is not specified in the available data. The mechanisms of action for similar compounds often involve interactions with biological targets, but this would depend on the specific application .

Safety and Hazards

The specific safety and hazard information for Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate is not available in the retrieved data. For similar compounds, safety data sheets provide information on handling, storage, and disposal, as well as first-aid measures and fire-fighting measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-pyrrolidin-1-yltetrazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product.

Industrial Production Methods

Industrial production of Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Amides, thioesters, or other substituted derivatives.

Comparison with Similar Compounds

Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate can be compared with other similar compounds, such as:

    Pyrrolidinone derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.

    Tetrazole derivatives: Compounds with a tetrazole ring are known for their diverse pharmacological properties.

    Pyrrolidine-tetrazole hybrids: Similar hybrid compounds may have comparable structures and functions but differ in their specific substituents and overall activity.

The uniqueness of Ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate lies in its specific combination of the pyrrolidine and tetrazole rings, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

ethyl 2-(5-pyrrolidin-1-yltetrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2/c1-2-16-8(15)7-14-11-9(10-12-14)13-5-3-4-6-13/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVDKCOQMAJMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371380
Record name Ethyl [5-(pyrrolidin-1-yl)-2H-tetrazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-06-8
Record name Ethyl 5-(1-pyrrolidinyl)-2H-tetrazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [5-(pyrrolidin-1-yl)-2H-tetrazol-2-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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